molecular formula C38H33NO4S B13392378 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine

Cat. No.: B13392378
M. Wt: 599.7 g/mol
InChI Key: FKBGJLDYRSFHBT-UHFFFAOYSA-N
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Description

Fmoc-homocys(trt)-oh: is a derivative of homocysteine, an amino acid that contains a thiol group. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a trityl (trt) protecting group at the thiol group. These modifications make it a valuable intermediate in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-homocys(trt)-oh typically involves the following steps:

    Protection of the Thiol Group: The thiol group of homocysteine is protected using a trityl chloride reagent in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

    Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction is also carried out in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of Fmoc-homocys(trt)-oh follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-homocys(trt)-oh: undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc and trityl protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine in DMF, while trityl deprotection is carried out using acidic conditions such as trifluoroacetic acid (TFA) in the presence of scavengers.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids or peptides to form peptide bonds.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF

    Trityl Deprotection: Trifluoroacetic acid (TFA) with scavengers

    Coupling Reactions: Carbodiimides like EDC or DCC, often in the presence of coupling additives like HOBt or HOAt

Major Products Formed

    Deprotected Homocysteine: After removal of the protecting groups, free homocysteine is obtained.

    Peptide Chains: When used in peptide synthesis, the major products are extended peptide chains with homocysteine residues.

Scientific Research Applications

Fmoc-homocys(trt)-oh: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and proteins, particularly in SPPS.

    Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: It is employed in the synthesis of therapeutic peptides and in the study of diseases related to homocysteine metabolism.

    Industry: The compound is used in the production of peptide-based materials and in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Fmoc-homocys(trt)-oh primarily involves its role as an intermediate in peptide synthesis. The Fmoc and trityl protecting groups prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. The compound’s thiol group can also participate in disulfide bond formation, which is crucial for the stability and function of many proteins.

Comparison with Similar Compounds

Fmoc-homocys(trt)-oh: can be compared with other similar compounds such as:

    Fmoc-Cys(Trt)-OH: Similar to , but with a cysteine backbone instead of homocysteine. It is used in similar applications but has different reactivity due to the presence of an additional methylene group in homocysteine.

    Fmoc-His(Trt)-OH: Contains a histidine backbone with trityl protection. It is used in peptide synthesis but has different chemical properties due to the imidazole side chain of histidine.

    Fmoc-Lys(Boc)-OH: Contains a lysine backbone with a Boc protecting group. It is used in peptide synthesis but has different reactivity due to the presence of an amino group in the side chain.

Fmoc-homocys(trt)-oh: is unique due to its specific combination of protecting groups and the presence of a thiol group, making it particularly useful in the synthesis of peptides that require thiol functionality.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBGJLDYRSFHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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